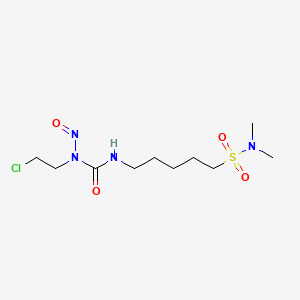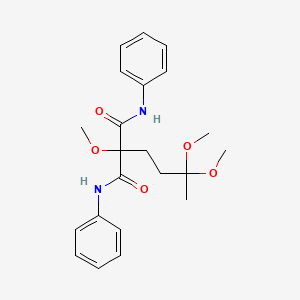
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C8HF15. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethyl lithium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require stringent control of reaction parameters, such as temperature, pressure, and the use of fluorinating agents like sulfur tetrafluoride. The production setup is designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings .
Mécanisme D'action
The mechanism of action of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of electronic properties of the target molecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing reaction kinetics and product distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl): Another fluorinated compound with similar properties.
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Shares structural similarities and is used in similar applications.
Uniqueness
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene stands out due to its higher fluorine content and unique electronic properties. These characteristics make it particularly valuable in applications requiring high chemical stability and resistance to harsh conditions .
Propriétés
Numéro CAS |
90907-34-9 |
|---|---|
Formule moléculaire |
C8HF15 |
Poids moléculaire |
382.07 g/mol |
Nom IUPAC |
1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C8HF15/c9-3(7(18,19)20)1(5(12,13)14)2(6(15,16)17)4(10,11)8(21,22)23/h2H |
Clé InChI |
GIMFDWZALONBEN-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(C(F)(F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


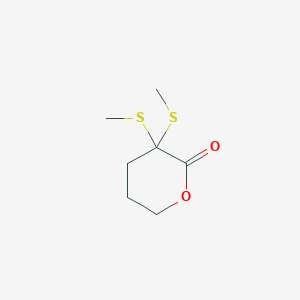
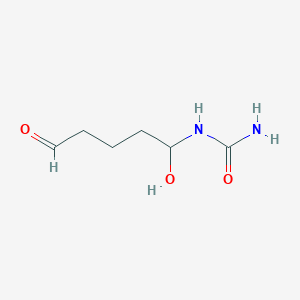
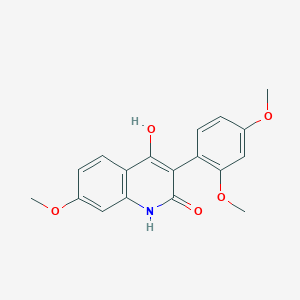

![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

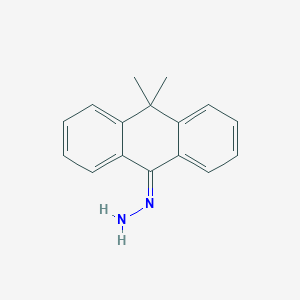

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)


